molecular formula C31H31N3O6S2 B12479478 N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide

N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B12479478
M. Wt: 605.7 g/mol
InChI Key: PVHVXVQJPFGFFF-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group, a piperazine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the piperazine intermediate: This step involves the reaction of piperazine with a suitable sulfonyl chloride to form the phenylsulfonyl-piperazine intermediate.

    Coupling with benzenesulfonamide: The phenylsulfonyl-piperazine intermediate is then coupled with benzenesulfonamide under appropriate reaction conditions, such as the presence of a base and a suitable solvent.

    Introduction of the benzyl and methoxy groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of automated equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-methoxy-N-(4-nitrobenzyl)aniline: Similar structure but with a nitro group instead of the sulfonamide group.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar piperazine and benzamide moieties but with different substituents.

Uniqueness

N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H31N3O6S2

Molecular Weight

605.7 g/mol

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazine-1-carbonyl]phenyl]-N-benzyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C31H31N3O6S2/c1-40-26-16-18-28(19-17-26)42(38,39)34(24-25-10-4-2-5-11-25)30-15-9-8-14-29(30)31(35)32-20-22-33(23-21-32)41(36,37)27-12-6-3-7-13-27/h2-19H,20-24H2,1H3

InChI Key

PVHVXVQJPFGFFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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